5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Description
The compound 5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is a complex organic molecule characterized by a blend of aromatic, piperazinyl, nitro, and furanylmethyl groups
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[4-nitro-3-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c23-19-6-2-1-5-18(19)22(28)26-11-9-25(10-12-26)16-7-8-21(27(29)30)20(14-16)24-15-17-4-3-13-31-17/h1-2,5-8,14,17,24H,3-4,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINZYGXSGMVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline typically involves several steps:
Formation of 4-(2-fluorobenzoyl)-1-piperazine: : This initial step includes the acylation of piperazine with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, under an inert atmosphere.
Nitration of aniline: : Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.
Coupling of intermediates: : The two intermediates, 4-(2-fluorobenzoyl)-1-piperazine and 2-nitroaniline, are coupled under suitable conditions to form the core structure.
Attachment of tetrahydro-2-furanylmethyl group: : The final step involves the reaction of the core structure with tetrahydro-2-furanylmethyl chloride in the presence of a base to produce the final compound.
Industrial Production Methods
Industrial synthesis often mirrors the laboratory methods but on a larger scale. Industrial production emphasizes optimizing yields, reaction times, and minimizing by-products. Key aspects include:
Controlled reaction environments: : To ensure purity and reduce waste.
Efficient purification processes: : Such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation with a palladium catalyst.
Reduction: : Various reducing agents like lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: : The fluorobenzoyl group can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom.
Common Reagents and Conditions
Oxidation: : Hydrogen gas with palladium on carbon.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Reduction: : Produces 5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-amino-N-(tetrahydro-2-furanylmethyl)aniline.
Substitution: : Can produce a range of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in organic synthesis and is involved in the development of new chemical entities.
Biology
In biological research, it serves as a probe to study various biochemical pathways and interactions due to its complex structure.
Medicine
It is investigated for potential therapeutic effects, including as an anticancer or antiviral agent, due to its ability to interact with biological macromolecules.
Industry
In industrial settings, it is used in the production of advanced materials and as a precursor for high-performance polymers.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its unique structure allows it to bind specifically to these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Uniqueness
What sets 5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline apart is the presence of the fluorine atom, which enhances its reactivity and specificity in various reactions and applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its diverse applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
